PC(18:0/18:4(6Z,9Z,12Z,15Z))
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Overview
Description
1-octadecanoyl-2-[(6Z,9Z,12Z,15Z)-octadecatetraenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:4 in which the acyl groups at positions 1 and 2 are octadecanoyl and (6Z,9Z,12Z,15Z)-octadecatetraenoyl respectively. It derives from an octadecanoic acid and an all-cis-octadeca-6,9,12,15-tetraenoic acid.
Scientific Research Applications
1. Phosphatidylcholines with Stearoyl (18:0) and Variable-Length Acyl Chains
- Abstract: Research on phosphatidylcholines (PCs) with a stearoyl (18:0) sn-1 chain and variable-length sn-2 acyl chains, including 18:0/18:4(6Z,9Z,12Z,15Z), has been conducted to understand their interfacial elastic interactions. These PCs were synthesized and investigated using a Langmuir-type film balance. Studies showed that PCs with asymmetrical chain lengths, like 18:0/18:4(6Z,9Z,12Z,15Z), have increased in-plane elasticity compared to PCs with mono- or diunsaturated acyl chains (Ali et al., 1998).
2. Influence on Membrane-like Surface Pressures
- Abstract: The research also focused on the behavior of these PCs under membrane-like surface pressures. At a surface pressure of 30 mN/m, PCs like 18:0/18:4(6Z,9Z,12Z,15Z) were found to be 20-25% more elastic in an in-plane sense than their di-14:0 PC counterparts. This indicates their potential for unique roles in cellular membranes, where membrane elasticity and fluidity are crucial (Ali et al., 1998).
properties
Product Name |
PC(18:0/18:4(6Z,9Z,12Z,15Z)) |
---|---|
Molecular Formula |
C44H80NO8P |
Molecular Weight |
782.1 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,27,29,42H,6-8,10,12-14,16,18-20,22,24-26,28,30-41H2,1-5H3/b11-9-,17-15-,23-21-,29-27-/t42-/m1/s1 |
InChI Key |
MGIFJPVLDQAGPZ-ROBDCESFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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